molecular formula C16H19NO4S B5624360 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide

3,4-Dimethoxy-N-phenethyl-benzenesulfonamide

Cat. No.: B5624360
M. Wt: 321.4 g/mol
InChI Key: YQBJRUNQEJLDMV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-phenethyl-benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a phenethyl group attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the sulfonamide group is reduced to a sulfinamide or sulfide. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Sulfinamides, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of sulfonamides with biological targets. It can be used in enzyme inhibition studies and to investigate the binding affinity of sulfonamide derivatives to various proteins.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its sulfonamide group is known to exhibit antibacterial and anti-inflammatory properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenethyl group can enhance the binding affinity of the compound to its target, increasing its potency. The methoxy groups on the benzene ring can also contribute to the overall binding interactions through hydrophobic and van der Waals interactions.

Comparison with Similar Compounds

    3,4-Dimethoxy-N-phenethyl-benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    3,4-Dimethoxy-N-phenethyl-sulfonamide: Similar structure but without the phenethyl group.

    3,4-Dimethoxy-N-phenethyl-thiourea: Similar structure but with a thiourea group instead of a sulfonamide group.

Uniqueness: 3,4-Dimethoxy-N-phenethyl-benzenesulfonamide is unique due to the presence of both methoxy groups and a phenethyl group attached to the sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-15-9-8-14(12-16(15)21-2)22(18,19)17-11-10-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBJRUNQEJLDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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